Cas no 73816-65-6 (2-[3-(4-methylpiperazin-1-yl)propyl]-1,3,3a,4,7,7a-hexahydroisoindole)

2-[3-(4-methylpiperazin-1-yl)propyl]-1,3,3a,4,7,7a-hexahydroisoindole structure
73816-65-6 structure
Product Name:2-[3-(4-methylpiperazin-1-yl)propyl]-1,3,3a,4,7,7a-hexahydroisoindole
Numero CAS:73816-65-6
MF:C16H29N3
MW:263.421563863754
CID:978488
PubChem ID:52576
Update Time:2025-04-19

2-[3-(4-methylpiperazin-1-yl)propyl]-1,3,3a,4,7,7a-hexahydroisoindole Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-[3-(4-methylpiperazin-1-yl)propyl]-1,3,3a,4,7,7a-hexahydroisoindole
    • 3a,4,7,7a-Tetrahydro-2-[3-(4-methyl-1-piperazinyl)propyl]isoindoline
    • 2-(3-(4-Methyl-1-piperazinyl)propyl)-3a,4,7,7a-tetrahydroisoindoline
    • 2-[3-(4-methyl-piperazino)-propyl]-(3ar,7ac)-2,3,3a,4,7,7a-hexahydro-1H-isoindole
    • 8-(N'-Methylpiperazinopropyl)-8-azabicyclo(4.3.0)nonene-2
    • 8-(N'-Methylpiperazinopropyl)-8-azabicyclo[4.3.0]nonene-2
    • AC1L1D75
    • BRN 0015770
    • CTK9A3211
    • ISOINDOLINE, 3a,4,7,7a-TETRAHYDRO-2-(3-(4-METHYL-1-PIPERAZINYL)PROPYL)-
    • NSC220210
    • NSC 220210
    • Isoindoline,4,7,7a-tetrahydro-2-[3-(4-methyl-1-piperazinyl)propyl]-
    • WLN: T56 CN GUTJ C3- AT6N DNTJ D1
    • 1H-Isoindole,3,3a,4,7,7a-hexahydro-2-[3-(4-methyl-1-piperazinyl)propyl]-
    • NSC-220210
    • 73816-65-6
    • DTXSID30994867
    • 2-[3-(4-Methylpiperazin-1-yl)propyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole
    • 1H-Isoindole, 2,3,3a,4,7,7a-hexahydro-2-(3-(4-methyl-1-piperazinyl)propyl)-
    • 2-[3-(4-Methyl-1-piperazinyl)propyl]-3a,7,7a-tetrahydroisoindoline
    • 5-23-01-00326 (Beilstein Handbook Reference)
    • Inchi: 1S/C16H29N3/c1-17-9-11-18(12-10-17)7-4-8-19-13-15-5-2-3-6-16(15)14-19/h2-3,15-16H,4-14H2,1H3
    • Chiave InChI: FNUJFJIIMIYYBY-UHFFFAOYSA-N
    • Sorrisi: N1(CCCN2CCN(C)CC2)CC2CC=CCC2C1

Proprietà calcolate

  • Massa esatta: 263.23637
  • Massa monoisotopica: 263.236147938g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 4
  • Complessità: 291
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.9
  • Superficie polare topologica: 9.7Ų

Proprietà sperimentali

  • PSA: 9.72
  • LogP: 1.33560
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.